molecular formula C19H20O3 B11604075 (2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one

(2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one

Cat. No.: B11604075
M. Wt: 296.4 g/mol
InChI Key: AVRFUDRRRAJRSX-MBKDJOQRSA-N
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Description

(2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core substituted with two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of 4-methylcyclohexanone with 5-methylfurfural under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy as an anti-inflammatory or anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one apart is its dual furan substitution, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

(2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C19H20O3/c1-12-8-15(10-17-6-4-13(2)21-17)19(20)16(9-12)11-18-7-5-14(3)22-18/h4-7,10-12H,8-9H2,1-3H3/b15-10-,16-11+

InChI Key

AVRFUDRRRAJRSX-MBKDJOQRSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=C(O2)C)/C(=O)/C(=C\C3=CC=C(O3)C)/C1

Canonical SMILES

CC1CC(=CC2=CC=C(O2)C)C(=O)C(=CC3=CC=C(O3)C)C1

Origin of Product

United States

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